1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate is a chemical compound categorized under the class of oxadiazoles, which are heterocyclic compounds characterized by a five-membered ring containing nitrogen and oxygen atoms. This specific compound has the CAS Number 1255717-05-5 and is notable for its potential applications in various fields, including chemistry, biology, and medicine. The molecular formula for this compound is , and its molecular weight is approximately 303.24 g/mol .
The synthesis of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate typically involves several key steps:
The molecular structure of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate features a distinctive arrangement of atoms that contributes to its chemical properties:
InChI=1S/C12H12F3N3O3/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;3-2(4,5)1(6)7/h2-7H,11H2,1H3;(H,6,7)This InChI representation indicates the presence of three fluorine atoms in the trifluoroacetate group and highlights the complexity of the oxadiazole ring system .
The compound can participate in various chemical reactions due to its functional groups:
The mechanism by which 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate exerts its biological effects involves interaction with specific molecular targets:
The physical and chemical properties of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate include:
These properties are essential for determining how the compound behaves under different conditions and its suitability for various applications .
The applications of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate extend across several fields:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5